methyl 2-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-({[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound contains multiple functional groups, including an imide, a benzothiophene, and a carboxylate ester, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the reaction of 4-aminobenzenesulfonamide with maleic anhydride to form an intermediate, which is then reacted with p-toluenesulfonic acid to obtain the desired product . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures around 25°C to 40°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imide group to an amine.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the aromatic ring and the benzothiophene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Methyl 2-({[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It is used in the development of new materials and catalysts.
Biology: Due to its biological activity, the compound is studied for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: The compound’s reactivity and stability make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The imide group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inhibition. Additionally, the benzothiophene moiety can interact with cellular receptors and signaling pathways, modulating various biological processes.
Comparison with Similar Compounds
Similar Compounds
4-(2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid: This compound shares the imide and aromatic ring structure but lacks the benzothiophene moiety.
Uniqueness
Methyl 2-({[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and biological activity
Properties
Molecular Formula |
C21H18N2O5S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
methyl 2-[[4-(2,5-dioxopyrrol-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C21H18N2O5S/c1-28-21(27)18-14-4-2-3-5-15(14)29-20(18)22-19(26)12-6-8-13(9-7-12)23-16(24)10-11-17(23)25/h6-11H,2-5H2,1H3,(H,22,26) |
InChI Key |
NTJQPYHWACEZQO-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)N4C(=O)C=CC4=O |
Origin of Product |
United States |
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